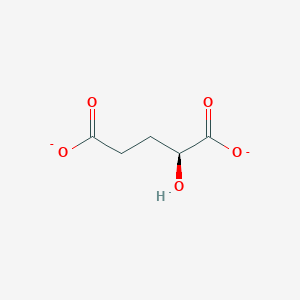
(2S)-2-hydroxypentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-hydroxypentanedioate is a chiral molecule that is structurally similar to α-ketoglutaric acid, an intermediate in the tricarboxylic acid cycle. It is one of the two enantiomers of 2-hydroxyglutaric acid, the other being D-2-hydroxyglutaric acid. This compound is known for its role in the metabolic disorder L-2-hydroxyglutaric aciduria, which is characterized by the accumulation of this compound due to a deficiency in the enzyme L-2-hydroxyglutarate dehydrogenase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2S)-2-hydroxypentanedioate can be synthesized through the reduction of α-ketoglutaric acid using specific enzymes. For example, lactate dehydrogenase and mitochondrial malate dehydrogenase can catalyze the reduction of α-ketoglutaric acid to this compound . Additionally, the fermentative production of this compound has been achieved using engineered Corynebacterium glutamicum, which involves extending the L-lysine biosynthesis pathway .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. The process involves the use of specific enzymes and optimized fermentation conditions to produce high yields of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-hydroxypentanedioate undergoes various chemical reactions, including oxidation and reduction. The primary reaction involves its oxidation to α-ketoglutaric acid by the enzyme L-2-hydroxyglutarate dehydrogenase .
Common Reagents and Conditions: The oxidation of this compound to α-ketoglutaric acid typically requires the presence of the enzyme L-2-hydroxyglutarate dehydrogenase and appropriate cofactors such as flavin adenine dinucleotide (FAD) .
Major Products: The major product formed from the oxidation of this compound is α-ketoglutaric acid .
Wissenschaftliche Forschungsanwendungen
(2S)-2-hydroxypentanedioate has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of various compounds and polymers .
Biology: In biological research, this compound is studied for its role in cellular metabolism and its effects on cellular redox homeostasis .
Medicine: In medicine, this compound is of interest due to its association with L-2-hydroxyglutaric aciduria, a rare metabolic disorder. Research is ongoing to understand its role in the pathogenesis of this disorder and its potential as a biomarker for certain cancers .
Industry: In the industrial sector, this compound is used in the production of biopolymers and other chemical products .
Wirkmechanismus
(2S)-2-hydroxypentanedioate exerts its effects primarily through its role in cellular metabolism. It couples mitochondrial and cytoplasmic energy metabolism to support cellular redox homeostasis. Under hypoxic conditions, mammalian cells generate this compound to counteract reductive stress . The compound is oxidized to α-ketoglutaric acid by the enzyme L-2-hydroxyglutarate dehydrogenase, which helps maintain the balance of metabolic intermediates .
Vergleich Mit ähnlichen Verbindungen
- α-Ketoglutaric acid
- D-2-Hydroxyglutaric acid
- 2-Oxoglutaric acid
(2S)-2-hydroxypentanedioate stands out due to its specific enzymatic interactions and its role in metabolic disorders.
Eigenschaften
Molekularformel |
C5H6O5-2 |
|---|---|
Molekulargewicht |
146.1 g/mol |
IUPAC-Name |
(2S)-2-hydroxypentanedioate |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/p-2/t3-/m0/s1 |
InChI-Schlüssel |
HWXBTNAVRSUOJR-VKHMYHEASA-L |
SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O |
Isomerische SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])O |
Kanonische SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















